molecular formula C16H28N2O4 B7928638 [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928638
M. Wt: 312.40 g/mol
InChI Key: XNMAJBSWEFQSRX-UHFFFAOYSA-N
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Description

[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid: is a complex organic compound that features a cyclopropyl and cyclohexyl group, making it an interesting subject for chemical synthesis and research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of tert-Butoxycarbonyl-cyclopropylamine: This step involves the reaction of cyclopropylamine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Cyclohexylamine Coupling: The tert-butoxycarbonyl-cyclopropylamine is then coupled with cyclohexylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.

    Acetic Acid Addition: Finally, the intermediate is reacted with bromoacetic acid in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and cyclohexyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to act as a probe in various biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine derivatives: These compounds share the cyclopropyl group and may have similar reactivity.

    Cyclohexylamine derivatives: Compounds with a cyclohexyl group can be compared in terms of their chemical and biological properties.

    tert-Butoxycarbonyl-protected amines: These compounds are used in peptide synthesis and can be compared based on their stability and reactivity.

Uniqueness

What sets [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid apart is its combination of cyclopropyl and cyclohexyl groups, along with the tert-butoxycarbonyl protection

Properties

IUPAC Name

2-[[4-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(13-8-9-13)12-6-4-11(5-7-12)17-10-14(19)20/h11-13,17H,4-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMAJBSWEFQSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(CC1)NCC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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